molecular formula C18H15ClN4OS B2832577 N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide CAS No. 872987-97-8

N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide

Cat. No. B2832577
CAS RN: 872987-97-8
M. Wt: 370.86
InChI Key: AVAZHASTQCCUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and cancer.

Scientific Research Applications

  • Acyl-CoACholesterol O-Acyltransferase Inhibition

    : One application is as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. This is important in the context of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Inhibition : It acts as an inhibitor of PI3Kα and mTOR in vitro and in vivo, which is significant in the field of cancer research and treatment (Stec et al., 2011).

  • Antimicrobial and Antioxidant Activity : The compound has been shown to possess antimicrobial and antioxidant activities, which can be beneficial in the development of new drugs for treating infections and oxidative stress-related diseases (Flefel et al., 2018).

  • Synthesis of Antimicrobial Agents : Another application is in the synthesis of novel sulphonamide derivatives with antimicrobial activity, which underscores its potential in addressing drug-resistant microbial strains (Fahim & Ismael, 2019).

  • Kappa-Opioid Agonists : The compound is part of the synthesis of kappa-opioid agonists, which are important in pain management and treatment of addiction (Barlow et al., 1991).

  • Photochemical and Thermochemical Modeling : It has been used in studies related to dye-sensitized solar cells (DSSCs), highlighting its potential in renewable energy technologies (Mary et al., 2020).

  • Antitumor and Antioxidant Evaluation : Its derivatives have been evaluated for their cytotoxicity and antioxidant activities, showing promise in cancer therapy (Hamama et al., 2013).

  • Pharmaceutical Applications : The compound has been mentioned in patents reflecting its potential use in pharmaceutical compositions for various therapeutic purposes (Habernickel, 2002).

  • Synthesis of Anticonvulsant Agents : The compound has been involved in the synthesis of S-acetamide derivatives with potential anticonvulsant properties (Severina et al., 2020).

  • Anticancer Drug Development : It has been used in the synthesis of drugs targeting the VEGFr receptor, which is crucial in anticancer drug development (Sharma et al., 2018).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c19-15-6-2-1-4-13(15)11-21-17(24)12-25-18-8-7-16(22-23-18)14-5-3-9-20-10-14/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZHASTQCCUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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